molecular formula C6H7N B1641972 4-Methylpyridine-D7 CAS No. 29372-29-0

4-Methylpyridine-D7

Cat. No. B1641972
CAS RN: 29372-29-0
M. Wt: 100.17 g/mol
InChI Key: FKNQCJSGGFJEIZ-AAYPNNLASA-N
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Description

4-Methylpyridine-D7, also known as 4-Picoline, is an organic compound with the formula CD3C5D4N . It is a neutral N-donor ligand and is one of the three isomers of methylpyridine .


Synthesis Analysis

4-Methylpyridine is both isolated from coal tar and is synthesized industrially. It forms via the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst . The synthesis of 4-Methylpyridine-D7 specifically is not detailed in the search results.


Molecular Structure Analysis

The molecular formula of 4-Methylpyridine-D7 is C6D7N . Its molecular weight is 100.17 . More detailed structural analysis or information about its crystal structure is not available in the search results.


Physical And Chemical Properties Analysis

4-Methylpyridine is a colorless liquid with a density of 0.957 g/mL. It has a melting point of 2.4 °C and a boiling point of 145 °C . It is miscible in water . The specific physical and chemical properties of 4-Methylpyridine-D7 are not detailed in the search results.

Scientific Research Applications

Synthesis of Bioactive Ligands

4-Methylpyridine-D7: is utilized in the synthesis of Schiff bases, which are known for their bioactivity. These ligands can exhibit physiological effects similar to pyridoxal-amino acid systems, crucial in metabolic reactions. They are investigated for their potential in treating various diseases due to their antibacterial, antiviral, antitubercular, and anticancer properties .

Chemosensors Development

The compound’s derivatives are explored for their strong binding abilities towards cations and anions, which is essential in the development of chemosensors. These sensors are used for the qualitative and quantitative detection of specific ions in environmental and biological media, highlighting the compound’s role in environmental monitoring and diagnostics .

Coordination Polymers

4-Methylpyridine-D7: serves as a ligand in the creation of heteronuclear coordination polymers. These polymers have applications in adsorption, catalysis, luminescence, magnetism, and gas separation. The structural diversity offered by these polymers is significant for materials science and engineering .

Safety and Hazards

4-Methylpyridine is classified as a flammable liquid and vapor. It is harmful if swallowed or inhaled, toxic in contact with skin, causes skin and eye irritation, and may cause respiratory irritation . The specific safety and hazards of 4-Methylpyridine-D7 are not detailed in the search results.

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-(trideuteriomethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-6-2-4-7-5-3-6/h2-5H,1H3/i1D3,2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNQCJSGGFJEIZ-AAYPNNLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=C1C([2H])([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-D7

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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